molecular formula C9H10N2O B15324292 4-(1-Amino-2-hydroxyethyl)benzonitrile

4-(1-Amino-2-hydroxyethyl)benzonitrile

Cat. No.: B15324292
M. Wt: 162.19 g/mol
InChI Key: QTSZAQXPEBIDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Amino-2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of a benzonitrile group substituted with an amino and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride to form 4-cyanobenzaldoxime, which is then reduced to this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation processes. This method allows for the efficient conversion of precursor compounds to the desired product with high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects and as a building block in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-hydroxyethyl)benzonitrile
  • 4-(1-Amino-2-hydroxyethyl)-3-fluorobenzonitrile
  • 4-(1-Amino-2-hydroxyethyl)-3-chlorobenzonitrile

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its fluorinated or chlorinated analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

4-(1-amino-2-hydroxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-1-3-8(4-2-7)9(11)6-12/h1-4,9,12H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSZAQXPEBIDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.